

Fovinaciclib: A Technical Guide to a Novel CDK4/6 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fovinaciclib*

Cat. No.: *B15583551*

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Abstract

Fovinaciclib (also known as FCN-437c) is a potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of various cancers, particularly hormone receptor-positive (HR+) breast cancer. By selectively targeting the CDK4/6-Cyclin D-retinoblastoma (Rb) pathway, **Fovinaciclib** induces G1 phase cell cycle arrest, suppressing DNA replication and inhibiting the proliferation of cancer cells. This document provides a comprehensive technical overview of **Fovinaciclib**, including its chemical structure, physicochemical properties, mechanism of action, pharmacokinetic profile, and detailed, representative experimental protocols for its characterization.

Chemical Structure and Properties

Fovinaciclib is a complex heterocyclic molecule with the systematic IUPAC name 7-cyclopentyl-N,N-dimethyl-2-((5-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)pyridin-2-yl)amino)thieno[3,2-d]pyrimidine-6-carboxamide. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	7-cyclopentyl-N,N-dimethyl-2-[[5-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]-2-pyridinyl]amino]thieno[3,2-d]pyrimidine-6-carboxamide
CAS Number	2146171-49-3
Molecular Formula	C ₂₉ H ₄₀ N ₈ OS
SMILES	CN1CCN(CC1)C2CCN(CC2)C3=CN=C(C=C3)NC4=NC=C5C(=N4)C(=C(S5)C(=O)N(C)C)C6CCCC6
InChIKey	PGGPKYATZSPYKB-UHFFFAOYSA-N

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	548.75 g/mol	[1]
Exact Mass	548.3046 Da	[1]
XLogP3-AA (Computed)	4.8	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	9	[1]
Rotatable Bond Count	7	[1]

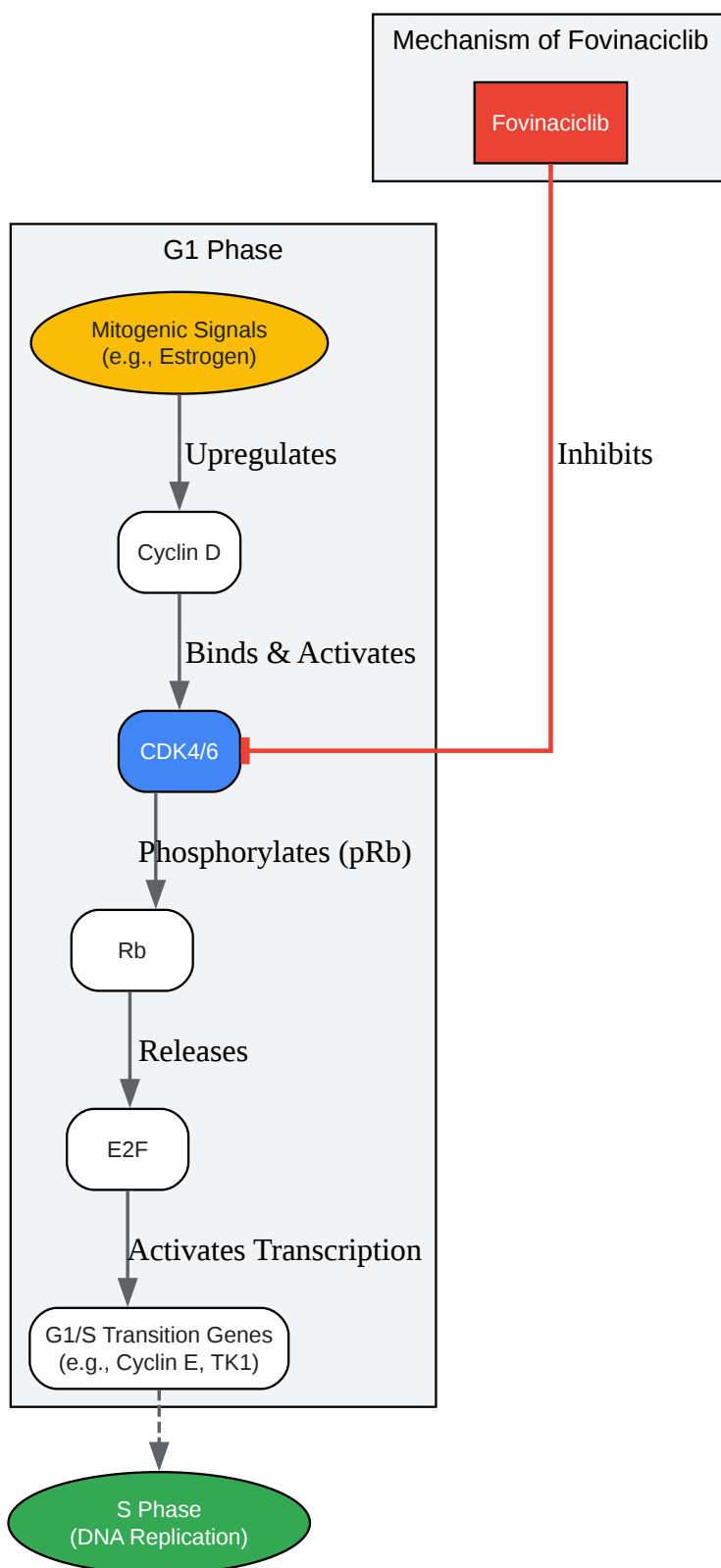
Note: Experimental data for properties such as melting point, boiling point, aqueous solubility, and pKa are not readily available in the public domain.

Mechanism of Action and Signaling Pathway

Fovinaciclib is a second-generation, selective inhibitor of CDK4 and CDK6.[\[2\]](#) In cancer cells, particularly HR+ breast cancer, the Cyclin D-CDK4/6 complex is often hyperactive. This complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb), causing it to

release the E2F transcription factor.[3] Once liberated, E2F initiates the transcription of genes required for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle, leading to uncontrolled cell proliferation.

Fovinaciclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity.[3] This prevents the phosphorylation of Rb, which remains bound to E2F, thereby blocking the G1/S transition and inducing cell cycle arrest.[4] Preclinical studies indicate that **Fovinaciclib** has no significant inhibitory activity against other cyclin-dependent kinases such as CDK1, CDK2, or CDK5, highlighting its selectivity.[5]



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Caption: Fovinaciclib inhibits the CDK4/6-Rb-E2F signaling pathway.

Pharmacological Properties

In Vitro Potency

While specific IC₅₀ values for **Fovinaciclib** are not consistently reported across public sources, preclinical data describe it as a highly potent CDK4/6 inhibitor.[3][6] Its inhibitory effects on the proliferation of human breast cancer cell lines, such as MCF-7, were found to be comparable to or greater than other approved CDK4/6 inhibitors like palbociclib and ribociclib.[5]

Pharmacokinetics in Humans

Pharmacokinetic studies in healthy human subjects have characterized the absorption, distribution, metabolism, and excretion of **Fovinaciclib** (FCN-437c).

Parameter	200 mg Dose	300 mg Dose	400 mg Dose
Median T _{max} (h)	5.0	~5.0-5.5	~5.0-5.5
Geo Mean C _{max} (ng/mL)	706 (total radioactivity)	758.4	1147.4
Geo Mean AUC _{0-∞} (h*ng/mL)	N/A	25,117.8	30,653.1
Geo Mean t _{1/2} (h)	56.5 (total radioactivity)	~45	~45

Data compiled from multiple studies.[2][7]

- Absorption: Following oral administration, **Fovinaciclib** reaches maximum plasma concentration (T_{max}) in approximately 5.0 to 5.5 hours.[2][7]
- Elimination: The primary route of elimination is through fecal excretion, which accounts for a mean of 77.16% of the administered dose. Urinary excretion constitutes a mean of 19.19% of the dose.[7]
- Metabolism: **Fovinaciclib** is metabolized in humans, with 12 metabolites identified in plasma, urine, and feces. The major metabolic pathways are mono-oxidation and O-

dealkylation (Phase I reactions). Four Phase II metabolites, including glucuronides and glutathione/cysteine conjugates, have also been identified.[7]

Experimental Protocols

Detailed, specific protocols for the characterization of **Fovinaciclib** are proprietary. However, this section provides representative, standard methodologies for the key assays used to evaluate CDK4/6 inhibitors.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical radiometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified kinase.

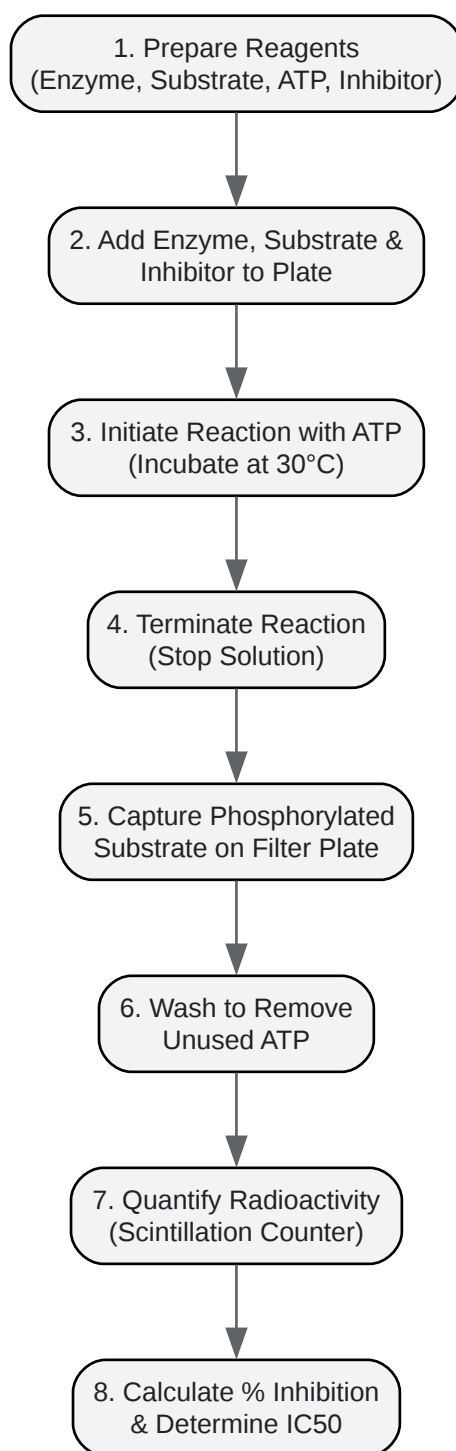
Objective: To quantify the potency of **Fovinaciclib** in inhibiting the enzymatic activity of recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.

Materials:

- Recombinant human CDK4/Cyclin D1 and CDK6/Cylin D3 enzymes.
- Kinase substrate (e.g., a peptide derived from the Rb protein).
- ATP solution, including radiolabeled [γ -³³P]ATP.
- **Fovinaciclib**, serially diluted in DMSO.
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
- Stop solution (e.g., 3% phosphoric acid).
- Phosphocellulose filter plates.
- Scintillation counter.

Procedure:

- **Compound Preparation:** Prepare a 10-point serial dilution of **Fovinaciclib** (e.g., from 10 μ M to 0.5 nM) in 100% DMSO. Further dilute into the kinase reaction buffer.
- **Reaction Setup:** In a 96-well plate, add the kinase reaction buffer, the appropriate CDK/Cyclin enzyme, and the Rb substrate peptide.
- **Inhibitor Addition:** Add the diluted **Fovinaciclib** or vehicle (DMSO) control to the wells.
- **Reaction Initiation:** Start the kinase reaction by adding the ATP/[γ - 33 P]ATP mix.
- **Incubation:** Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes).
- **Reaction Termination:** Stop the reaction by adding the stop solution.
- **Substrate Capture:** Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.
- **Washing:** Wash the plate multiple times with phosphoric acid to remove unincorporated [γ - 33 P]ATP.
- **Quantification:** Dry the plate and measure the radioactivity in each well using a scintillation counter.
- **Data Analysis:** Calculate the percent inhibition for each **Fovinaciclib** concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.



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Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (Representative Protocol)

This protocol describes a common method, the MTT assay, to assess the effect of a compound on the proliferation of a cancer cell line.

Objective: To determine the potency of **Fovinaciclib** in inhibiting the proliferation of a relevant cancer cell line (e.g., MCF-7, an ER+ breast cancer line).

Materials:

- MCF-7 cells.
- Complete culture medium (e.g., EMEM supplemented with 10% FBS and 0.01 mg/mL human recombinant insulin).
- **Fovinaciclib**, serially diluted.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
- 96-well cell culture plates.
- Microplate reader.

Procedure:

- Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of **Fovinaciclib** or a vehicle control.
- Incubation: Incubate the cells for a specified period, typically 72-96 hours, to allow for effects on proliferation.
- MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

- Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.

Conclusion

Fovinaciclib is a potent and selective second-generation CDK4/6 inhibitor with a well-defined mechanism of action and favorable pharmacokinetic properties. Its ability to induce G1 cell cycle arrest makes it a promising therapeutic agent for HR+/HER2- breast cancer and potentially other solid tumors with a dysregulated CDK4/6-Rb pathway.[8] The technical information and representative protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and characterize this and similar targeted cancer therapies.

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References

- 1. benchchem.com [benchchem.com]
- 2. No QTc prolongation with CDK 4/6 inhibitor FCN-437c: results of a concentration-QTc analysis from a dedicated study in adult healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fochonpharma.com [fochonpharma.com]
- 4. No QTc prolongation with CDK 4/6 inhibitor FCN-437c: results of a concentration-QTc analysis from a dedicated study in adult healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]

- 6. Fochon Pharmaceuticals Doses First Patient in the US in Phase I Clinical Study of FCN-437, a CDK4/6 Inhibitor for Advanced Solid Tumors_Member Companies News_News_Fosun Pharma [fosunpharma.com]
- 7. Fovinaciclib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. A Phase I Dose-Escalation and Dose-Expansion Study of FCN-437c, a Novel CDK4/6 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fovinaciclib: A Technical Guide to a Novel CDK4/6 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583551#fovinaciclib-chemical-structure-and-properties]

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